molecular formula C23H25N7 B6421437 N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946321-38-6

N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6421437
CAS No.: 946321-38-6
M. Wt: 399.5 g/mol
InChI Key: GLAOBCKJTKRUDN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 3-methylphenyl substituent on the pyrimidin-4-amine group.
  • A phenyl group at position 1 of the pyrazole ring.
  • A 4-methylpiperazinyl moiety at position 4.

This compound belongs to a class of kinase inhibitors and antimicrobial agents, with structural modifications influencing target affinity, solubility, and pharmacokinetics .

Properties

IUPAC Name

N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7/c1-17-7-6-8-18(15-17)25-21-20-16-24-30(19-9-4-3-5-10-19)22(20)27-23(26-21)29-13-11-28(2)12-14-29/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAOBCKJTKRUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Tyrosine-protein kinases BTK, JAK3, JAK2, and JAK1 . These proteins play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.

Mode of Action

This compound acts as an inhibitor of its target proteins. It binds to the active site of these proteins, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of EGFR and Tyrosine-protein kinases affects multiple biochemical pathways. These include the MAPK/ERK pathway and the PI3K/Akt pathway , both of which are involved in cell proliferation and survival. By inhibiting these pathways, the compound can control the growth and survival of cells.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and survival, due to the disruption of key signaling pathways. This can lead to the death of cancer cells, making the compound a potential therapeutic agent for cancers driven by mutations in EGFR or Tyrosine-protein kinases.

Biochemical Analysis

Biochemical Properties

N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway. This interaction inhibits BTK activation, thereby affecting the growth of B cell lymphoma cells. Additionally, this compound interacts with epidermal growth factor receptor (EGFR) mutants, inhibiting their activity.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in TMD8 B cell lymphoma cells, it arrests the cells at the G1 phase, leading to decreased levels of Rb, phosphorylated Rb, and cyclin D1. This compound also induces apoptosis in these cells, as evidenced by PARP and caspase 3 cleavage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which influence its bioavailability and clearance. The compound also affects metabolic flux and metabolite levels, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach specific cellular compartments to exert its effects.

Biological Activity

N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has attracted significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C19H23N5
  • Molecular Weight : 321.42 g/mol
  • CAS Number : Not specified in the sources

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit various kinases, particularly those involved in cancer signaling pathways. The compound exhibits potent inhibitory activity against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These interactions are crucial for its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer effects across various cancer cell lines:

  • Inhibition of Cell Proliferation : Compounds derived from this scaffold have shown IC50 values ranging from 0.3 µM to 24 µM against different cancer cell lines, indicating their potency as anticancer agents .
  • Apoptosis Induction : For instance, one study highlighted that a specific derivative induced apoptosis in MCF-7 breast cancer cells by disrupting the cell cycle and increasing the BAX/Bcl-2 ratio, promoting cell death through intrinsic pathways .

Other Biological Activities

The compound has also been evaluated for additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that pyrazolo[3,4-d]pyrimidines can reduce inflammation markers in vitro, although specific data on this compound is limited.
  • Antiparasitic and Antifungal Activities : The broader class of phenylpyrazolo[3,4-d]pyrimidines has shown efficacy against various parasites and fungi, suggesting potential applications beyond oncology .

Study 1: EGFR Inhibition

In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives on A549 lung cancer cells, compound 12b was identified as a potent EGFR inhibitor with an IC50 value of 0.016 µM. The compound not only inhibited cell proliferation but also induced significant apoptosis and cell cycle arrest at the S and G2/M phases .

Study 2: Tumor Xenograft Models

Another investigation utilized xenograft mouse models to evaluate the in vivo efficacy of selected pyrazolo[3,4-d]pyrimidines. Results indicated a greater than 50% reduction in tumor volume upon treatment with these compounds, supporting their potential as effective anticancer therapies .

Data Summary Table

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
EGFR InhibitionA5490.016 µMInhibition of EGFR signaling pathways
Anti-proliferativeMCF-78.21 µMInduction of apoptosis and cell cycle arrest
Tumor Volume ReductionXenograft Mouse Model>50% reductionTargeting tyrosine kinases (Abl and Src)
Antifungal ActivityVariousNot specifiedDisruption of fungal cell wall synthesis

Scientific Research Applications

The compound N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, pharmacology, and related fields.

Structure and Molecular Characteristics

  • Molecular Formula : C19H24N6
  • Molecular Weight : 336.44 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural similarity to known pharmacophores makes it a candidate for drug development aimed at treating conditions such as:

  • Cancer : The pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Neurological Disorders : The presence of the piperazine moiety suggests potential activity in modulating neurotransmitter systems, making it a candidate for treating disorders such as depression or anxiety.

Pharmacological Studies

Research has indicated that compounds with similar structures can exhibit significant pharmacological activities. For instance:

  • Antidepressant Activity : Analogous compounds have shown efficacy in preclinical models of depression, suggesting that this compound may also possess similar properties.
  • Antitumor Effects : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells, indicating potential for further investigation into their mechanism of action.

Biochemical Research

The compound's ability to modulate enzyme activity makes it useful in biochemical assays:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : The interaction with various receptors (e.g., serotonin or dopamine receptors) can be explored to determine its pharmacodynamics.

Table of Selected Studies

Study ReferenceObjectiveFindings
Investigate antitumor activityShowed significant inhibition of tumor cell proliferation in vitro.
Assess antidepressant potentialDemonstrated increased serotonin levels in animal models.
Evaluate enzyme inhibitionFound to inhibit specific kinases with IC50 values in the low micromolar range.

Notable Research Insights

  • A study published in Journal of Medicinal Chemistry reported that similar pyrazolo[3,4-d]pyrimidine derivatives exhibited selective inhibition of certain kinases associated with cancer pathways, providing a rationale for further exploration of this compound's anticancer properties .
  • Another research article highlighted the potential of piperazine-containing compounds as novel antidepressants due to their ability to enhance neurotransmitter activity in the brain .
  • In pharmacological evaluations, compounds structurally related to this compound have been shown to possess favorable pharmacokinetic profiles, making them suitable candidates for drug development .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Amine Group

Compound Name Substituent on Amine Group Key Features Biological Implications Reference
Target Compound 3-methylphenyl Enhanced lipophilicity due to methyl group; moderate steric bulk. Potential for improved membrane permeability.
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl analog 4-chlorophenyl Electron-withdrawing Cl group increases polarity. May enhance target binding via halogen bonds.
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl) analog 3,4-dimethylphenyl Steric hindrance from two methyl groups. Reduced solubility; possible selectivity for hydrophobic binding pockets.
N-(3-chloro-4-methoxyphenyl)-1-methyl analog 3-chloro-4-methoxyphenyl Cl (electron-withdrawing) and OMe (electron-donating) groups. Balanced electronic effects; improved antibacterial activity.

Key Insight : The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas chloro or methoxy substituents in analogs enhance polarity or hydrogen-bonding capacity .

Modifications at Position 6 (Piperazine Substituent)

Compound Name Substituent at Position 6 Key Features Impact on Activity Reference
Target Compound 4-methylpiperazinyl Moderate basicity; enhances water solubility. Likely improves bioavailability and CNS penetration.
6-(4-benzylpiperazin-1-yl) analog 4-benzylpiperazinyl Increased lipophilicity due to benzyl group. Higher logP; potential for prolonged half-life.
6-(4-phenylpiperazin-1-yl) analog 4-phenylpiperazinyl Aromatic π-π interactions. Possible kinase inhibition via ATP-binding pocket interactions.
6-(methylsulfonyl) analog Methylsulfonyl Strong electron-withdrawing group. May reduce off-target binding due to steric and electronic effects.

Key Insight : The 4-methylpiperazine in the target compound optimizes solubility and pharmacokinetics, while bulkier groups (e.g., benzyl) favor lipophilicity and tissue retention .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~440 2.8 Moderate (DMSO-soluble)
4-chlorophenyl analog (CAS 946289-20-9) 419.9 3.1 Low (improved with methylpiperazine)
6-(methylsulfonyl) analog 425.9 2.5 High (polar sulfonyl group)

Key Insight : The target compound’s methylpiperazine moiety enhances solubility compared to phenyl or benzyl analogs, favoring oral administration .

Preparation Methods

Bromination at Position 6

Radical bromination using NBS and AIBN in CCl₄ achieves selective functionalization at position 6. Elevated temperatures (70–80°C) and a 6 h reaction time minimize di-bromination byproducts. The crude product is purified via flash chromatography (hexane/ethyl acetate 3:1) to isolate 4 in 65–70% yield.

Palladium-Catalyzed Amination

The coupling efficiency hinges on ligand selection and solvent polarity. Xantphos outperforms monodentate ligands (e.g., PPh₃) by preventing Pd agglomeration. Toluene, with its high boiling point, ensures prolonged catalyst activity, while Cs₂CO₃ enhances the nucleophilicity of 4-methylpiperazine.

Final Purification

The target compound is isolated via sequential solvent recrystallization (ethanol/water 4:1) and preparative HPLC, achieving >99% chemical purity. Structural validation is performed using ¹H/¹³C NMR, HRMS, and single-crystal X-ray diffraction.

Q & A

Q. How to address discrepancies in reported LogP values for pharmacokinetic modeling?

  • Experimental validation : Shake-flask method (octanol/water) vs. computational tools (ChemAxon). Adjust models using experimental LogP = 2.8 ± 0.3 .
  • In silico refinement : QSPR models incorporating Hammett σ values of substituents improve prediction accuracy (R² = 0.91) .

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